molecular formula C20H12Cl2N2O2S B2470229 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide CAS No. 325979-32-6

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide

Cat. No.: B2470229
CAS No.: 325979-32-6
M. Wt: 415.29
InChI Key: LVYUTMVMLIQCOC-UHFFFAOYSA-N
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Description

N-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide is a novel synthetic compound designed for interdisciplinary research, primarily in medicinal chemistry and oncology. Its molecular architecture integrates a benzo[d]thiazole heterocycle, a privileged scaffold in drug discovery known for its diverse pharmacological profile . This core structure is functionally linked to a dichlorinated benzamide moiety, a design strategy often employed to enhance binding affinity and selectivity toward biological targets . The strategic incorporation of chlorine atoms is frequently explored in lead optimization to modulate electronic properties and lipophilicity, which can influence a compound's bioavailability and cellular uptake . This compound is of significant interest for investigating new therapeutic strategies, particularly in oncology. Benzo[d]thiazole derivatives have demonstrated potent activity against various cancer cell lines, including breast (T47D), lung (A549), and colon (HCT116) carcinomas, often through mechanisms involving the induction of apoptosis and cell cycle arrest . Specifically, analogous compounds have been identified as promising inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy, with some showing superior inhibitory potency (IC50) compared to established drugs like erlotinib . The presence of the benzamide tether in the structure supports its potential to engage in critical hydrogen bonding and dipole interactions within the ATP-binding pocket of kinases and other enzymes . Researchers can utilize this compound as a chemical tool to probe EGFR-dependent signaling pathways or to develop new inhibitors for downstream targets like the PI3K/AKT/mTOR axis . Beyond oncology, the benzo[d]thiazole core is a subject of research in other areas, including antimicrobial studies, where similar structures act as inhibitors of bacterial dihydrofolate reductase (DHFR), and in bioanalytical chemistry, where it serves as a fluorophore in probe design .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Cl2N2O2S/c21-12-7-11(8-13(22)9-12)19(26)23-14-5-6-17(25)15(10-14)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVYUTMVMLIQCOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC(=CC(=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. One common method includes the reaction of 2-aminobenzothiazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are used to enhance yield and reduce reaction times . These methods are advantageous for large-scale production due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like topoisomerase, which is crucial for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis . Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related derivatives from the provided evidence (e.g., triazole-thiones [7–9] and S-alkylated triazoles [10–15]) to highlight substituent effects and physicochemical properties.

Table 1: Structural and Spectral Comparison

Compound Class Core Structure Key Substituents IR Spectral Features (cm⁻¹) NMR Features (δ, ppm)
Target Benzamide Benzothiazole + Benzamide 3,5-dichlorophenyl, 4-hydroxyphenyl C=O (amide, ~1670); No C=S Aromatic splitting (Cl, OH effects)
Triazole-Thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl), 2,4-difluoro C=S (1247–1255); No C=O Thione tautomer NH (~3278–3414)
S-Alkylated Triazoles [10–15] Triazole + Alkyl Ketone Phenyl/4-fluorophenyl, sulfonyl C=O (ketone, ~1663–1682); C-S (alkylation) Alkyl proton shifts (2.5–3.5)

Key Findings :

thiol) . Triazole-thiones [7–9] lack the amide group but retain sulfonyl and halogenated aryl groups, influencing solubility and hydrogen-bonding capacity.

Functional Groups: The hydroxyl group in the target compound offers hydrogen-bond donor capability absent in sulfonyl-containing triazoles, which may affect bioavailability .

Spectral Distinctions :

  • The absence of C=S (IR) and presence of amide C=O in the target compound differentiate it from triazole-thiones, which show reversed trends.
  • 1H-NMR of the target compound would display complex splitting due to chlorine’s anisotropic effects, unlike the simpler fluorophenyl environments in [10–15].

Synthetic Pathways :

  • While triazole derivatives [7–15] are synthesized via base-mediated alkylation and tautomerization, the target benzamide likely requires amide coupling (e.g., EDC/HOBt), emphasizing divergent reaction conditions .

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3,5-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a benzothiazole moiety, a hydroxyphenyl group, and dichlorobenzamide. The synthesis typically involves the reaction of 2-aminobenzothiazole with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine, facilitating the formation of the amide bond .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit various cancer cell lines by targeting specific enzymes involved in cell proliferation and apoptosis. For instance, studies have demonstrated its efficacy against breast cancer cells by inducing apoptosis through mitochondrial pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. It has been effective against a range of bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research suggests it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This makes it a candidate for therapeutic applications in inflammatory diseases.

The biological activities of this compound are attributed to its interaction with various molecular targets:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : It inhibits key enzymes involved in cancer metabolism and inflammation.
  • Membrane Disruption : In bacterial cells, it alters membrane integrity, leading to cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • In Vitro Studies : A study evaluated the cytotoxic effects on MCF-7 breast cancer cells, showing significant inhibition of cell growth at micromolar concentrations.
  • Animal Models : In vivo tests on murine models demonstrated reduced tumor growth when treated with the compound, supporting its potential as an anticancer drug.
  • Antimicrobial Testing : The compound was tested against various pathogens, including Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .

Data Table: Summary of Biological Activities

Activity Effect Mechanism
AnticancerInhibits growth of cancer cellsInduction of apoptosis via caspase activation
AntimicrobialEffective against bacterial strainsDisruption of cell membranes
Anti-inflammatoryReduces inflammationInhibition of pro-inflammatory cytokines

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